Furan-1
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .
Synthesis Analysis
Industrial synthesis of furan is achieved mainly through the decarbonylation of furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . Furfural is heated with palladium or nickel catalysts at high pressure, which facilitates the removal of a carbonyl group, yielding furan .Molecular Structure Analysis
The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .Chemical Reactions Analysis
Furan is known to undergo various chemical reactions. For instance, it reacts strongly with bromine and chlorine, forming polyhalogenated products . It is also readily hydrolyzed by acids .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor and is highly flammable . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
5. Antimicrobial Drugs
- Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
- Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
- Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
6. Conjugated Materials
- Application : Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
- Methods : Advances in synthetic chemistry have allowed for the creation of novel conjugated materials with tailored properties .
- Results : The impact of furan on the properties of conjugated materials is significant, and recent advances in synthetic methods have improved the stability of conjugated furans .
5. Antimicrobial Drugs
- Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
- Methods : The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
- Results : Due to the remarkable therapeutic efficacy of furan-related medicines, medicinal chemists have been inspired to create numerous innovative antibacterial agents .
6. Conjugated Materials
- Application : Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
- Methods : Advances in synthetic chemistry have allowed for the creation of novel conjugated materials with tailored properties .
- Results : The impact of furan on the properties of conjugated materials is significant, and recent advances in synthetic methods have improved the stability of conjugated furans .
Safety And Hazards
Future Directions
The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity .
properties
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
CAS RN |
263847-55-8 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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